3-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine
Description
The compound 3-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine is a pyrazole derivative featuring a 2-methylpiperidine carbonyl group at position 3 and an isopropyl substituent at position 1. Its molecular formula is inferred as C₁₃H₂₂N₄O (molecular weight ~250.3 g/mol) based on structural analogs .
The piperidine carbonyl moiety and isopropyl group contribute to its lipophilicity and steric profile, which may influence pharmacokinetic properties such as solubility and membrane permeability. Pyrazole cores are common in medicinal chemistry due to their versatility in binding to biological targets, as evidenced by compounds with high docking scores against viral proteins .
Properties
IUPAC Name |
(4-amino-1-propan-2-ylpyrazol-3-yl)-(2-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-9(2)17-8-11(14)12(15-17)13(18)16-7-5-4-6-10(16)3/h8-10H,4-7,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCIBZDWGSPLDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=NN(C=C2N)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its synthesis, biological evaluation, and therapeutic applications based on diverse research findings.
Synthesis
The synthesis of 3-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine involves several steps, often starting from readily available precursors. The process typically includes the formation of the pyrazole ring followed by the introduction of the piperidine moiety. Specific methodologies may vary, but the use of carbonyl compounds and amines is common in generating the desired structure.
The compound exhibits its biological effects primarily through modulation of specific receptors and enzymes. Research indicates that it may act as an agonist for certain serotonin receptors, particularly the 5-HT4 receptor, which is implicated in gastrointestinal motility and cognitive functions .
Pharmacological Profile
The pharmacological profile includes:
- Serotonergic Activity : The compound has shown significant activity at serotonin receptors, which can influence mood and gastrointestinal function.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria .
Case Studies
Several studies have evaluated the biological efficacy of similar pyrazole derivatives:
- Endothelin Antagonism : A related compound demonstrated significant endothelin receptor antagonism, suggesting potential cardiovascular applications .
- Antiviral Potential : Pyrazolo[3,4-b]pyridines, structurally related to our compound, have shown efficacy against viral infections such as Hepatitis C, indicating that modifications to the pyrazole core can enhance antiviral properties .
Data Table: Summary of Biological Activities
Research Findings
Recent investigations into compounds similar to 3-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine have revealed promising results:
- In Vivo Studies : In animal models, compounds with similar structures have shown improved survival rates when tested against endothelin-induced conditions .
- Cell Line Studies : In vitro studies on human cell lines indicated that certain derivatives possess selective cytotoxicity towards cancer cells, suggesting potential for anticancer applications .
Scientific Research Applications
Antiviral Activity
The compound's potential as an antiviral agent is also noteworthy. Research targeting viral polymerases, particularly for influenza viruses, has shown promise in developing compounds that disrupt critical viral protein interactions. Although direct studies on this specific compound are scarce, its structural characteristics may allow it to function similarly to other pyrazole-based antiviral agents .
Neurological Disorders
Given the presence of the piperidine moiety, there is potential for applications in treating neurological disorders. Piperidine derivatives have been extensively studied for their effects on neurotransmitter systems, particularly in modulating dopaminergic and serotonergic pathways. Compounds with similar structures have shown promise in preclinical models for conditions such as depression and anxiety .
Cancer Research
Pyrazole derivatives are also being investigated for their anticancer properties. The ability to inhibit specific kinases involved in cancer cell proliferation has been a focal point of research. Studies exploring related compounds have indicated that modifications to the pyrazole structure can enhance selectivity and potency against various cancer cell lines .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Modifications and Molecular Properties
The target compound is compared below with three close analogs (Table 1), differing in substituents at position 1 (pyrazole) and the piperidine ring (position 3).
Table 1: Structural and Molecular Comparison
Key Observations:
Cyclopentyl substitution at position 1 (CAS 2101199-06-6) introduces significant steric bulk, which may hinder binding to compact active sites .
Position 1 Substituent :
Additional Analogs and Their Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
